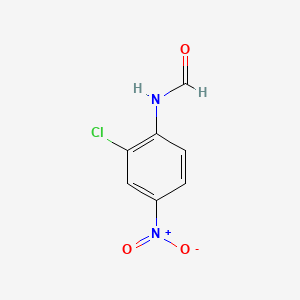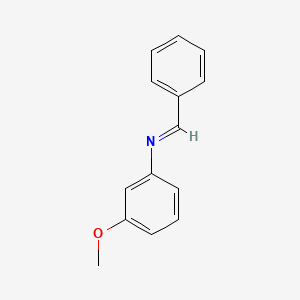![molecular formula C14H19Cl3N2O B11946598 2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)
2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a trichloromethyl group, a dimethylanilino group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions to form the trichloromethyl intermediate.
Introduction of the Dimethylanilino Group: The intermediate is then reacted with 2,4-dimethylaniline in the presence of a suitable catalyst to introduce the dimethylanilino group.
Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate with a propanamide precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(4-morpholinylcarbothioyl)amino)ethyl)propanamide
- 2-methyl-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)propanamide
- 2-methyl-N-(2,2,2-trichloro-1-(4-formylphenoxy)ethyl)propanamide
Uniqueness
2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide is unique due to its specific structural features, such as the presence of the dimethylanilino group, which may confer distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C14H19Cl3N2O |
|---|---|
分子量 |
337.7 g/mol |
IUPAC名 |
2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-8(2)12(20)19-13(14(15,16)17)18-11-6-5-9(3)7-10(11)4/h5-8,13,18H,1-4H3,(H,19,20) |
InChIキー |
IKHCFXRGEBATMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


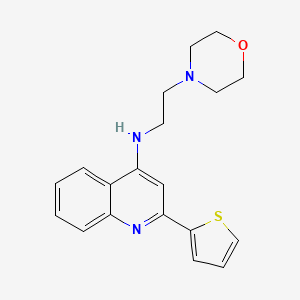
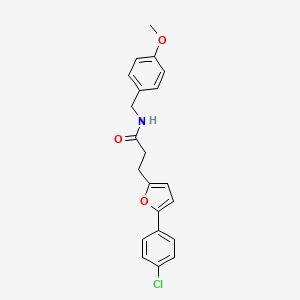

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946532.png)

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)
![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)

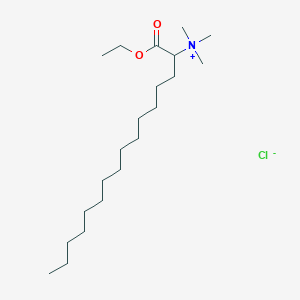
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)

